molecular formula C₂₀H₃₁NO₁₁S₂ B1146979 Desulfo Glucoraphanin Tetraacetate CAS No. 1453081-22-5

Desulfo Glucoraphanin Tetraacetate

Cat. No.: B1146979
CAS No.: 1453081-22-5
M. Wt: 525.59
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Description

Desulfo Glucoraphanin Tetraacetate is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli. This compound is known for its potential health benefits, particularly its role in cancer prevention and antimicrobial activity. The molecular formula of this compound is C20H31NO11S2, and it has a molecular weight of 525.59 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desulfo Glucoraphanin Tetraacetate typically involves the acetylation of desulfo-glucoraphanin. The process begins with the extraction of glucoraphanin from broccoli or other cruciferous vegetables. The glucoraphanin is then desulfonated to produce desulfo-glucoraphanin. This intermediate is subsequently acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Desulfo Glucoraphanin Tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Desulfo Glucoraphanin Tetraacetate involves its conversion to sulforaphane, a potent isothiocyanate, by the enzyme myrosinase. Sulforaphane exerts its effects by:

    Detoxifying Carcinogens: It induces phase II detoxification enzymes, which help in the elimination of carcinogens.

    Antioxidant Activity: It activates the Nrf2 pathway, leading to the expression of antioxidant proteins that protect against oxidative damage.

    Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing inflammation.

Comparison with Similar Compounds

Desulfo Glucoraphanin Tetraacetate is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosinolates. Similar compounds include:

Properties

CAS No.

1453081-22-5

Molecular Formula

C₂₀H₃₁NO₁₁S₂

Molecular Weight

525.59

Synonyms

1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate;  4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; 

Origin of Product

United States

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